(Z)-3-(Hydroxyimino)-1-methylindolin-2-one (Z)-3-(Hydroxyimino)-1-methylindolin-2-one
Brand Name: Vulcanchem
CAS No.: 3265-24-5
VCID: VC21319446
InChI: InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-13)9(11)12/h2-5,12H,1H3
SMILES: CN1C2=CC=CC=C2C(=C1O)N=O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one

CAS No.: 3265-24-5

Cat. No.: VC21319446

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one - 3265-24-5

Specification

CAS No. 3265-24-5
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 1-methyl-3-nitrosoindol-2-ol
Standard InChI InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-13)9(11)12/h2-5,12H,1H3
Standard InChI Key XVDVCPOWCPQHNC-CSKARUKUSA-N
Isomeric SMILES CN1C2=CC=CC=C2/C(=N\O)/C1=O
SMILES CN1C2=CC=CC=C2C(=C1O)N=O
Canonical SMILES CN1C2=CC=CC=C2C(=C1O)N=O

Introduction

Chemical Identity and Physical Properties

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound belongs to the class of indolin-2-one derivatives, which are characterized by a five-membered nitrogen-containing ring fused to a benzene ring, forming the indoline structure with a carbonyl group at the 2-position. The compound features a hydroxyimino group at the 3-position and a methyl group attached to the nitrogen at position 1.

Nomenclature and Synonyms

The compound is known by several names in scientific literature:

  • (Z)-3-(Hydroxyimino)-1-methylindolin-2-one (IUPAC name)

  • 1-Methylindole-2,3-dione 3-oxime

  • 1-methyl-3-nitrosoindol-2-ol

  • (3E)-3-hydroxyimino-1-methylindol-2-one

The compound is also identified by the CAS Registry Number 3265-24-5 .

Physical Characteristics

The physical properties of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one include:

PropertyValue
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Physical StateCrystalline solid
Crystal SystemTriclinic (as trihydrate)
Space GroupP1
Unit Cell Parametersa = 8.920 Å, b = 10.811 Å, c = 14.915 Å
Unit Cell Anglesα = 91.335°, β = 101.013°, γ = 112.784°
Unit Cell Volume1294.1 ų

Table 1: Physical and crystallographic properties of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one

Structural Characteristics

Molecular Structure

The molecular structure of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one features a planar indolin-2-one core with a hydroxyimino group at the 3-position. The (Z) designation in the compound name refers to the stereochemical configuration of the carbon-nitrogen double bond in the hydroxyimino group, where the hydroxyl group and the carbonyl carbon are on the same side of the double bond .

Crystal Structure

X-ray crystallographic studies have revealed that (Z)-3-Hydroxyimino-1-methylindolin-2-one can form a trihydrate crystal structure. In this form, there are three independent molecules of the compound and one water molecule in the asymmetric unit . The crystal packing is stabilized by hydrogen bonds between the oxime hydroxyl groups and neighboring molecules, as well as with water molecules, forming a two-dimensional network .

Stereochemistry

The stereochemical configuration of oximes is an important aspect of their structural characterization. The (Z) configuration in (Z)-3-(Hydroxyimino)-1-methylindolin-2-one indicates that the hydroxyl group and the carbonyl carbon are on the same side of the C=N double bond . This configuration can be influenced by various factors including steric hindrance and the possibility of forming intramolecular hydrogen bonds .

Recent research on related oxime compounds suggests that the stereochemical configuration of these compounds plays a crucial role in their biological activity . For example, some oxime derivatives express their pharmacological activity only in a specific isomeric form .

Synthesis Methods

Condensation Reaction

The most common method for synthesizing (Z)-3-(Hydroxyimino)-1-methylindolin-2-one involves a condensation reaction between N-methyl isatin and hydroxylamine . This reaction typically proceeds under basic conditions and involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon at the 3-position of N-methyl isatin, followed by dehydration to form the oxime derivative.

The general reaction can be represented as:

N-methyl isatin + Hydroxylamine → (Z)-3-(Hydroxyimino)-1-methylindolin-2-one + H2O

Alternative Synthetic Approaches

While the direct condensation of N-methyl isatin with hydroxylamine is the most straightforward approach, alternative methods may involve:

  • Oxidation of appropriate indole derivatives followed by oxime formation

  • Functionalization of preformed indolin-2-one derivatives

  • Cyclization reactions of appropriately substituted precursors

These alternative approaches may be employed to improve yields, enhance stereoselectivity, or enable the synthesis of derivatives with additional functional groups.

Chemical Reactivity and Transformations

Reactivity of the Oxime Group

The hydroxyimino group in (Z)-3-(Hydroxyimino)-1-methylindolin-2-one can participate in various chemical transformations:

  • Reduction to form amino derivatives

  • Esterification of the hydroxyl group

  • Rearrangements such as the Beckmann rearrangement

  • Participation in hydrogen bonding networks

Isomerization

The C=N double bond of the oxime group can undergo E/Z isomerization under certain conditions. This isomerization is an important aspect of oxime chemistry and can be influenced by factors such as solvent, temperature, and the presence of catalysts or light .

Studies on related oxime compounds have indicated that the stereochemical configuration can significantly impact their biological activity and physical properties . For instance, in some cases, only one stereoisomer may exhibit the desired pharmacological effect.

Spectroscopic Characteristics

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for characterizing the structure of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one. Both 1H and 13C NMR can provide information about the molecular structure and confirm the presence of specific functional groups.

In the 1H NMR spectrum, characteristic signals include:

  • The N-methyl protons (typically appearing as a singlet)

  • The aromatic protons of the indolin-2-one ring

  • The hydroxyl proton of the oxime group (which may appear as a broad signal due to hydrogen bonding)

The 13C NMR spectrum would show signals corresponding to:

  • The carbonyl carbon at the 2-position

  • The carbon bearing the hydroxyimino group at the 3-position

  • The aromatic carbons of the indolin-2-one ring

  • The N-methyl carbon

Infrared Spectroscopy

Infrared (IR) spectroscopy of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one would show characteristic absorption bands for:

  • O-H stretching of the hydroxyimino group

  • C=N stretching of the oxime function

  • C=O stretching of the amide group

  • Aromatic C=C stretching

  • C-H stretching of the methyl group

Research Applications

Medicinal Chemistry

Indolin-2-one derivatives, including oxime derivatives like (Z)-3-(Hydroxyimino)-1-methylindolin-2-one, have attracted significant attention in medicinal chemistry due to their diverse biological activities . The indolin-2-one scaffold is found in many natural products and synthetic compounds with pharmacological properties.

Related compounds have been investigated for:

  • Anti-bacterial properties

  • Anti-viral activities

  • Neuroprotective effects

Synthetic Building Blocks

(Z)-3-(Hydroxyimino)-1-methylindolin-2-one can serve as a valuable building block for the synthesis of more complex molecules. The reactivity of the oxime group allows for various transformations, making this compound useful in the development of diverse chemical libraries.

Crystal Engineering

The ability of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one to form hydrogen bonds makes it interesting for crystal engineering applications. The compound can participate in intermolecular hydrogen bonding networks, which can be exploited in the design of supramolecular structures with specific properties .

Comparison with Related Compounds

Structural Relatives

Several compounds structurally related to (Z)-3-(Hydroxyimino)-1-methylindolin-2-one have been studied:

CompoundDifference from (Z)-3-(Hydroxyimino)-1-methylindolin-2-one
(Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-oneContains a phenethyl group at N-1 and a methyl group at position 7
(Z)-3-(hydroxyimino)-7-methylindolin-2-oneLacks the N-methyl group, has a methyl group at position 7
11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1)Has a more complex polycyclic structure

Table 2: Structural comparison of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one with related compounds

Future Research Directions

Structure-Activity Relationship Studies

Future research on (Z)-3-(Hydroxyimino)-1-methylindolin-2-one could focus on establishing structure-activity relationships by synthesizing and testing derivatives with modifications at various positions of the indolin-2-one scaffold.

Mechanism of Action Studies

For compounds showing biological activity, elucidating the mechanism of action would be valuable. This could involve identifying molecular targets and understanding how the stereochemical configuration of the oxime group affects interactions with these targets.

Advanced Applications

Exploring advanced applications of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one in areas such as materials science, sensor development, or as catalysts in organic transformations could expand the utility of this compound beyond the traditional areas of medicinal chemistry.

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